molecular formula C6H13NO B13053355 (1S)-1-(Tetrahydrofuran-3-YL)ethan-1-amine

(1S)-1-(Tetrahydrofuran-3-YL)ethan-1-amine

Cat. No.: B13053355
M. Wt: 115.17 g/mol
InChI Key: JCIAQQOICXUMNX-ZBHICJROSA-N
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Description

(1S)-1-(Tetrahydrofuran-3-YL)ethan-1-amine is an organic compound characterized by a tetrahydrofuran ring attached to an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(Tetrahydrofuran-3-YL)ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as tetrahydrofuran and ethanamine.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures and pressures, to ensure the desired product is obtained.

    Catalysts and Reagents: Catalysts and reagents such as acids or bases may be used to facilitate the reaction and improve yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize efficiency and output. The use of advanced purification techniques ensures the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(Tetrahydrofuran-3-YL)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

(1S)-1-(Tetrahydrofuran-3-YL)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(Tetrahydrofuran-3-YL)ethan-1-amine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(Tetrahydrofuran-3-YL)ethan-1-amine: A stereoisomer with different spatial arrangement.

    (1S)-1-(Tetrahydrofuran-2-YL)ethan-1-amine: A structural isomer with the tetrahydrofuran ring attached at a different position.

    (1S)-1-(Tetrahydropyran-3-YL)ethan-1-amine: A compound with a similar structure but with a tetrahydropyran ring instead of tetrahydrofuran.

Uniqueness

(1S)-1-(Tetrahydrofuran-3-YL)ethan-1-amine is unique due to its specific stereochemistry and the position of the tetrahydrofuran ring. These features can influence its reactivity and interactions, making it distinct from similar compounds.

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

(1S)-1-(oxolan-3-yl)ethanamine

InChI

InChI=1S/C6H13NO/c1-5(7)6-2-3-8-4-6/h5-6H,2-4,7H2,1H3/t5-,6?/m0/s1

InChI Key

JCIAQQOICXUMNX-ZBHICJROSA-N

Isomeric SMILES

C[C@@H](C1CCOC1)N

Canonical SMILES

CC(C1CCOC1)N

Origin of Product

United States

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